molecular formula C3H6N6 B7783154 5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine

5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine

Cat. No. B7783154
M. Wt: 126.12 g/mol
InChI Key: RNMCQEMQGJHTQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine is a useful research compound. Its molecular formula is C3H6N6 and its molecular weight is 126.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Thermal Decomposition : The synthesis of 5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine and its derivatives has been explored, with a focus on their thermal stability and decomposition mechanisms. These compounds have been characterized by various techniques including NMR, mass spectrometry, and differential scanning calorimetry, and are found to exhibit high thermal stability. The primary decomposition channel involves tetrazole ring opening followed by N2 elimination (Zhao et al., 2016).

  • Energetic Materials Design : Research has been conducted on the design of novel polynitro-substituted tetrazolotriazine-based compounds, including derivatives of 5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine. These compounds exhibit positive enthalpies of formation, high densities, and outstanding detonation properties, making them promising candidates for energetic materials (He et al., 2015).

  • Antimicrobial Activity : Certain derivatives of 5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine have been synthesized and shown to possess antimicrobial activity. These include compounds obtained through dehydrogenative and dehydrative cyclization processes (Taha & El-Badry, 2008).

  • Co-crystal Explosive : A novel cocrystal explosive combining 5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine with other compounds has been developed. This cocrystal shows enhanced thermal stability and reduced sensitivity to impact compared to its constituent components (Wu et al., 2015).

  • Antioxidant and Anticancer Agents : The synthesis of heterocyclic triazines, including 5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine derivatives, has been investigated for their potential use as antioxidant and anticancer agents (Bekircan et al., 2005).

  • Synthesis of Ionic Salts : Nitrophenol energetic ionic salts based on 5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine have been synthesized and characterized. These salts have competitive properties for use as energetic materials, with a range of detonation pressures and velocities (Wu et al., 2014).

  • Synthesis of Fused Heterocyclic Triazines : Research has been conducted on the synthesis of fused heterocyclic 1,3,5-triazines from N-acyl imidates and heterocyclic amines, demonstrating potential for anticancer and antioxidant applications (Bekircan et al., 2005).

properties

IUPAC Name

5,6,7,8-tetrahydrotetrazolo[1,5-b][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N6/c1-2-5-9-3(4-1)6-7-8-9/h5H,1-2H2,(H,4,6,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNMCQEMQGJHTQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNN2C(=NN=N2)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine
Reactant of Route 2
5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine
Reactant of Route 3
5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine
Reactant of Route 4
5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine
Reactant of Route 5
5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine
Reactant of Route 6
5,6,7,8-Tetrahydrotetrazolo[1,5-b][1,2,4]triazine

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